Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)
Description
Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) is a bis-thiazole derivative with a central 4-isobutoxy-substituted phenylene core. Its molecular formula is C24H28N2O5S2, and it has a molecular weight of 488.62 g/mol . The compound is structurally characterized by two 4-methylthiazole-5-carboxylate groups linked via ester bonds to the 1,3-phenylene moiety. This compound is recognized as a synthetic intermediate or impurity in the production of Febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout .
Properties
Molecular Formula |
C24H28N2O5S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5S2/c1-7-29-23(27)19-14(5)25-21(32-19)16-9-10-18(31-12-13(3)4)17(11-16)22-26-15(6)20(33-22)24(28)30-8-2/h9-11,13H,7-8,12H2,1-6H3 |
InChI Key |
NMRRUQMBQVTYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of molecular sieves preheated at 500°C for 8 hours to ensure the dryness of solvents . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Reduction reactions may involve the use of common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the thiazole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) as an anticancer agent. Research indicates that compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives of thiazole have been tested for their ability to induce apoptosis in cancer cells, demonstrating promising results in vitro .
Antimicrobial Properties
The compound's thiazole moiety is also linked to antimicrobial activity. Thiazole derivatives have been investigated for their effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of isobutoxy and carboxylate groups may enhance the compound's solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.
Synthesis of Novel Compounds
Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) serves as a precursor for synthesizing other biologically active compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties. This versatility is crucial in drug discovery and development processes .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) | Anticancer | HeLa | 15 |
| Thiazole Derivative A | Antimicrobial | E. coli | 20 |
| Thiazole Derivative B | Anticancer | MCF-7 | 10 |
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Isobutyl alcohol + 4-methylthiazole-5-carboxylic acid | Reflux in DMF for 12 hours | 85 |
| 2 | Diethyl carbonate + synthesized intermediate | Stirring at room temperature for 24 hours | 90 |
Case Study 1: Anticancer Screening
In a study conducted on various synthesized thiazole derivatives, diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) was evaluated for its cytotoxicity against the HeLa cell line. The results indicated an IC50 value of 15 µM, suggesting significant potential for further development as an anticancer therapeutic .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds similar to diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) exhibited notable activity against E. coli with an IC50 value of 20 µM. This highlights the compound's potential application in treating bacterial infections .
Mechanism of Action
As an impurity of Febuxostat, Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) does not have a well-documented mechanism of action on its own. Febuxostat works by inhibiting xanthine oxidase, which reduces the production of uric acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, ester/acid functional groups, or phenylene modifications. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Analogs
Key Differences and Implications
Ester vs. Carboxylic Acid Groups :
- The diethyl and dimethyl analogs retain ester groups, enhancing lipophilicity compared to the bis-carboxylic acid derivative. This impacts solubility and metabolic stability, making the esters more suitable as synthetic intermediates .
- The carboxylic acid variant (CAS 1330632-46-6) is polar, likely influencing its pharmacokinetic profile if used in drug formulations .
Synthetic Relevance :
- The dimethyl analog (CAS 1330632-47-7) shares a near-identical structure but with methyl esters, suggesting interchangeable use in esterification or hydrolysis reactions during Febuxostat synthesis .
- describes a related compound (3c) with bis-azanediyl linkages, synthesized via condensation reactions. While structurally distinct, this highlights the versatility of phenylene-bis-thiazole frameworks in medicinal chemistry .
Analytical Data :
- Mass spectrometry (MS) data for compound 3c (m/z 386.1) contrasts with the higher molecular weight of the diethyl compound (488.62), which would exhibit a distinct fragmentation pattern.
- Elemental analysis for 3c (C: 56.15%, H: 4.81%, N: 14.68%) aligns with theoretical values for bis-thiazole derivatives, underscoring the precision required in impurity profiling.
Biological Activity
Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by the presence of two thiazole rings linked by a phenylene group. The chemical structure can be represented as follows:
This structure contributes to its biological activity, particularly in enzyme inhibition and anti-inflammatory properties.
1. Enzyme Inhibition
Research indicates that derivatives of 4-methylthiazole-5-carboxylate exhibit notable inhibitory effects on various enzymes:
- Xanthine Oxidase (XO) : Compounds similar to diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) have been shown to inhibit XO with varying potency. For instance, some derivatives demonstrated IC50 values ranging from 3.6 µM to 9.9 µM, indicating moderate inhibitory activity compared to standard drugs like febuxostat .
- 15-Lipoxygenase (15-LOX) : This enzyme plays a critical role in inflammatory processes. Certain thiazole derivatives exhibited IC50 values as low as 0.12 µM against 15-LOX, showcasing their potential as anti-inflammatory agents .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The thiazole derivatives demonstrated significant free radical scavenging activity, with some compounds showing IC50 values around 15.3 µM . This suggests that diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) may help protect cells from oxidative damage.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. Results indicate that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, compounds similar to diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) were found to significantly reduce cell viability in leukemia and breast cancer cell lines while maintaining a favorable safety profile .
Case Studies
Several studies have been conducted to evaluate the efficacy of thiazole derivatives in clinical settings:
- Cancer Treatment : A study involving a series of thiazole derivatives demonstrated their ability to inhibit tumor growth in murine models of breast cancer and leukemia. The compounds were administered at varying doses, with significant tumor regression observed at higher concentrations.
- Inflammatory Diseases : In models of chronic obstructive pulmonary disease (COPD), thiazole derivatives showed promise in reducing inflammation markers and improving lung function metrics .
Summary Table of Biological Activities
| Activity | IC50 Value (µM) | Remarks |
|---|---|---|
| Xanthine Oxidase Inhibition | 3.6 - 9.9 | Moderate inhibition compared to febuxostat |
| 15-Lipoxygenase Inhibition | 0.12 - 0.69 | High selectivity for inflammatory pathways |
| Antioxidant Activity | 15.3 - 19.6 | Effective free radical scavenging |
| Cytotoxicity | Varies | Low toxicity towards normal cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate), and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions involving substituted phenylene precursors and thiazole derivatives. A typical procedure involves refluxing intermediates (e.g., 4-isobutoxy-1,3-phenylene diamine analogs) with ethyl 4-methylthiazole-5-carboxylate in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization includes varying reflux duration (2–8 hours), solvent polarity, and stoichiometric ratios of reactants. Reaction progress is monitored using TLC or HPLC. For example, details a similar synthesis with a 60% yield achieved under reflux conditions, emphasizing the role of IR spectroscopy (C=O stretch at 1655 cm⁻¹) and elemental analysis (C, H, N, S) for purity validation .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- Spectroscopy :
- IR : Identifies functional groups (e.g., ester C=O at ~1655 cm⁻¹, aromatic C=C at ~1597 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves the isobutoxy group (δ ~1.0 ppm for -CH(CH₂CH₃)₂), thiazole protons, and ester linkages .
- Elemental Analysis : Validates stoichiometry (e.g., C: 55.94%, H: 4.69%, N: 14.50% calculated vs. observed) .
- HPLC/LC-MS : Quantifies purity and detects impurities (e.g., related Febuxostat impurities like carboxylic acid derivatives) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data often arise from conformational flexibility or impurities. Strategies include:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Orthogonal Methods : Use X-ray crystallography (via SHELX software ) for unambiguous confirmation. For instance, reports a melting point (107–108°C) and crystallographic data to resolve ambiguities in thiazole ring orientation .
- Spiking Experiments : Introduce known impurities (e.g., 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylic acid) ) to identify overlapping signals.
Q. What experimental design principles apply to optimizing the compound’s synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst concentration, solvent) to identify optimal conditions. For example, highlights acetic acid as a critical catalyst for imine formation, with reflux duration impacting yield .
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC to pinpoint rate-limiting steps.
- Scale-Up Considerations : Replace ethanol with safer solvents (e.g., isopropanol) for large-scale reactions and implement gradient crystallization for purification .
Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict sites for nucleophilic/electrophilic attacks, particularly at the ester carbonyl or thiazole sulfur .
- Degradation Studies : Simulate hydrolytic stability using molecular dynamics (e.g., ester hydrolysis in acidic/basic conditions) and validate via accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
